Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride

説明

Synthesis Analysis

The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines. While the provided papers do not describe the synthesis of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride specifically, they do discuss the synthesis of related compounds. For instance, the synthesis of tetramethylene-1,4-bis(N-deoxyglucitolammonium chloride) involves the use of polyamine derivatives and their subsequent reaction with chlorides . This suggests that a similar approach could be used for synthesizing Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, albeit with different starting materials and reaction conditions.

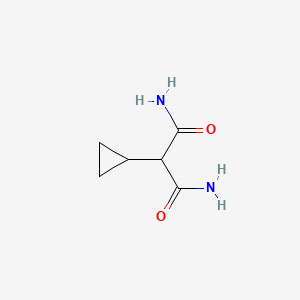

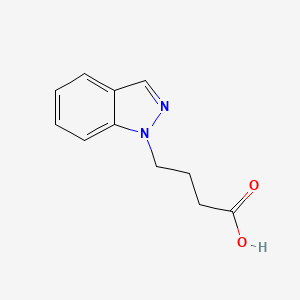

Molecular Structure Analysis

The molecular structure of quaternary ammonium compounds is characterized by the presence of a positively charged nitrogen atom surrounded by four alkyl or aryl groups. In the case of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, the nitrogen would be bonded to a methyl group, a tetradecyl group, and two 2-hydroxyethyl groups. The provided papers discuss the molecular structures of similar compounds, such as the tetramethylene-1,4-bis(N-deoxyglucitolammonium chloride), which adopts a flattened bow shape stabilized by intermolecular hydrogen bonds . This information can be extrapolated to hypothesize about the molecular structure of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, which may also exhibit specific conformational features due to the presence of hydroxyethyl groups.

Chemical Reactions Analysis

Quaternary ammonium compounds are known for their reactivity with various anions and their role as phase transfer catalysts. The papers provided do not detail reactions specific to Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, but they do mention the hydrolytic cleavage of Si–N bonds in related titanium complexes . This indicates that quaternary ammonium compounds can participate in or facilitate hydrolysis reactions, which could be relevant for the chemical reactions analysis of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of quaternary ammonium salts are influenced by their ionic nature and the presence of hydrophobic and hydrophilic groups. For example, the paper on tetramethylene-1,4-bis(N-deoxyglucitolammonium chloride) discusses the compound's structure in relation to hydrogen bonding and electrostatic interactions . These interactions are crucial in determining the solubility, melting point, and other physicochemical properties. Although the exact properties of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride are not provided, it can be inferred that its long alkyl chain would impart hydrophobic character, while the hydroxyethyl groups would contribute to hydrophilicity and potential hydrogen bonding capabilities.

科学的研究の応用

Polymer Research

- Field : Polymer Science

- Application : BHET units are introduced into poly (butylene adipate-ethylene terephthalate) random copolyesters to study their effects on crystalline structure, polymorphism, and hydrolysis degradation .

- Method : The copolyesters were synthesized via the two-step melt polycondensation method . The thermal properties were investigated using differential scanning calorimetry (DSC), and the formation of polymorphic crystals was confirmed by wide-angle X-ray diffraction (WAXD) patterns .

- Results : Incorporating BHET decreases the melting point and crystallinity of the copolyesters. It was also observed that increasing BHET content decreases the crystallization rate at a constant degree of supercooling and the same crystal structure .

Biodegradation

- Field : Biochemistry

- Application : BHET is used as a substrate to study the degradation activity of carboxylesterase Ea Est2, a thermotolerant biocatalyst derived from Exiguobacterium antarcticum, a psychrotrophic bacterium .

- Method : The crystal structure of Ea Est2 was determined at a 1.74 Å resolution in the ligand-free form to investigate BHET degradation at a molecular level .

- Results : Ea Est2 showed degradation activity toward BHET, a polyethylene terephthalate degradation intermediate .

Packaging Material

- Field : Material Science

- Application : This compound is used in the method for preparing quaternary ammonium salt antibacterial biodegradable material for packaging .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The outcome is the production of antibacterial biodegradable material suitable for packaging .

Agricultural Mulch

- Field : Agriculture

- Application : It is used in the production of agricultural mulch .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The result is a biodegradable mulch that can be used in agriculture .

Toy Manufacturing

- Field : Toy Industry

- Application : This compound is used in the manufacturing of toys .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The outcome is the production of safe and biodegradable toys .

Medical Materials

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and ensuring adequate ventilation .

特性

IUPAC Name |

bis(2-hydroxyethyl)-methyl-tetradecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(2,16-18-21)17-19-22;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOOFNQIYITEED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052272 | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride | |

CAS RN |

60687-90-3 | |

| Record name | 1-Tetradecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60687-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl)methyltetradecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl)methyltetradecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)